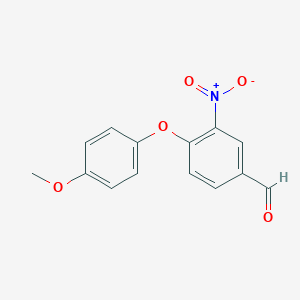

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde

Description

Significance of Aryl Ethers and Nitrobenzaldehydes in Contemporary Chemical Synthesis

The importance of 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde as a research chemical is best understood by examining the roles of its core components: the aryl ether and nitrobenzaldehyde motifs.

Aryl ethers , particularly diaryl ethers, are prominent structural units in a vast number of biologically active molecules, including natural products and synthetic pharmaceuticals. Their presence is critical to the activity of compounds with antibacterial, antifungal, and anti-inflammatory properties. The diaryl ether linkage is also a key feature in complex antibiotics. Consequently, the development of efficient methods for constructing the C-O-C bond of aryl ethers is a central theme in organic synthesis. organic-chemistry.org Classic methods like the Ullmann condensation, and more modern, milder techniques such as the Buchwald-Hartwig cross-coupling, have become indispensable tools for chemists. chem-station.comorganic-chemistry.orgwikipedia.orgnih.gov

Nitrobenzaldehydes are highly versatile intermediates in organic synthesis. ijpsonline.com The presence of both a nitro group and an aldehyde group allows for a wide range of chemical transformations. jocpr.com The aldehyde can participate in condensation, oxidation, and reduction reactions, while the nitro group can be reduced to an amine, which is a gateway to a multitude of other functionalities, including diazonium salts. oxinst.com Specifically, 3-nitrobenzaldehyde (B41214) is a crucial intermediate in the synthesis of second-generation dihydropyridine (B1217469) calcium channel blockers, a class of drugs used to treat cardiovascular diseases. ijpsonline.comwikipedia.org The strong electron-withdrawing nature of the nitro group also significantly influences the reactivity of the aldehyde, a feature that is exploited in various synthetic strategies. nih.gov

Structural Characteristics and their Influence on Electronic Distribution and Reactivity

The reactivity of this compound is a direct consequence of the interplay between its functional groups. The electronic effects of each substituent dictate the electron density distribution across the molecule, influencing its behavior in chemical reactions.

The core of the molecule is a benzaldehyde (B42025) ring with three key substituents: the aldehyde (-CHO), a nitro group (-NO₂) at the meta position relative to the aldehyde, and a 4-methoxyphenoxy group (-O-C₆H₄-OCH₃) at the para position.

Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro group deactivates the aromatic ring towards electrophilic substitution through both a strong inductive (-I) and resonance (-M) effect.

Aldehyde Group (-CHO): The aldehyde group is also an EWG, deactivating the ring through inductive and resonance effects.

4-Methoxyphenoxy Group: This substituent has more complex effects. The ether oxygen atom is electron-withdrawing by induction (-I) due to its electronegativity. However, it is electron-donating by resonance (+M) as its lone pairs can delocalize into the aromatic ring. This resonance donation is enhanced by the electron-donating methoxy (B1213986) group on the second phenyl ring.

This combination of substituents creates a distinct electronic environment. The powerful electron-withdrawing effects of the nitro and aldehyde groups significantly lower the electron density of the primary aromatic ring. This has two major consequences:

The carbonyl carbon of the aldehyde group becomes highly electrophilic (electron-deficient), making it more susceptible to attack by nucleophiles. This enhanced reactivity is a common feature in nitro-substituted benzaldehydes. stackexchange.com

The aromatic ring itself is strongly deactivated towards electrophilic aromatic substitution.

| Influence of Substituents on the Benzaldehyde Ring | |||

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) |

| Aldehyde (-CHO) | 1 | -I (Electron-withdrawing) | -M (Electron-withdrawing) |

| Nitro (-NO₂) | 3 | -I (Electron-withdrawing) | -M (Electron-withdrawing) |

| 4-Methoxyphenoxy (-O-Ar) | 4 | -I (Electron-withdrawing) | +M (Electron-donating) |

Current Research Trajectories and Future Perspectives for Related Molecular Architectures

The study of molecules like this compound is intrinsically linked to the broader progress in synthetic methodology for its constituent parts.

Current research in diaryl ether synthesis is largely focused on developing milder and more efficient catalytic systems to replace the often harsh conditions of the classical Ullmann condensation, which typically required high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern variations of the Ullmann reaction use catalytic amounts of copper salts and various ligands to facilitate the reaction under more benign conditions. acs.orgorganic-chemistry.org Alongside this, the palladium-catalyzed Buchwald-Hartwig ether synthesis has emerged as a powerful and versatile alternative, often proceeding at lower temperatures and with a broader substrate scope. chem-station.comorganic-chemistry.orgyoutube.com Future perspectives in this area point towards the development of even more cost-effective and environmentally friendly catalysts (e.g., using earth-abundant metals) and methods that allow for the precise, late-stage functionalization of complex molecules. organic-chemistry.org

For nitroaromatic compounds , research continues to explore their utility as precursors in medicinal chemistry and materials science. While their potential toxicity is a concern, the unique electronic properties conferred by the nitro group are invaluable. Future work will likely focus on the design of novel nitroaromatic-containing therapeutics with improved safety profiles and the use of these compounds as building blocks for functional materials, leveraging their electronic and optical properties. The selective transformation of the nitro group remains a key area of interest for accessing diverse molecular architectures.

The molecular architecture of this compound thus represents a platform for leveraging these ongoing research trends. It can serve as a key intermediate for synthesizing more complex target molecules that combine the diaryl ether framework with functionalities derived from the nitro and aldehyde groups.

| Overview of Synthetic Methods for Key Structural Motifs | ||

| Reaction | Description | Typical Conditions |

| Ullmann Condensation | A copper-catalyzed reaction coupling an aryl halide with a phenol (B47542) to form a diaryl ether. wikipedia.orgsynarchive.com | Classical: High temp (>200°C), Cu powder. Modern: Catalytic Cu(I) salts, ligands, base (e.g., Cs₂CO₃), 90-110°C. nih.govorganic-chemistry.org |

| Buchwald-Hartwig Ether Synthesis | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol or phenol. chem-station.comopenochem.org | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand (e.g., BINAP), strong base, lower temperatures (can be as low as 25°C). chem-station.comyoutube.com |

| Nitration of Benzaldehyde | Electrophilic aromatic substitution to introduce a nitro group onto a benzaldehyde ring. | Nitrating mixture (HNO₃/H₂SO₄). The reaction yields a mixture of isomers, with the meta product typically predominating (around 72%). wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-11-3-5-12(6-4-11)20-14-7-2-10(9-16)8-13(14)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNMFOKLPNNNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368353 | |

| Record name | 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15962-63-7 | |

| Record name | 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15962-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Methoxyphenoxy 3 Nitrobenzaldehyde and Analogous Compounds

Established Synthetic Pathways to Substituted Aromatic Aldehydes

The introduction of an aldehyde functional group onto an aromatic ring, particularly one bearing a nitro substituent, can be accomplished through several established synthetic routes. These methods include direct electrophilic substitution to introduce the nitro group onto a pre-existing benzaldehyde (B42025), or the transformation of other functional groups into an aldehyde.

Electrophilic Aromatic Substitution Reactions Leading to Nitrobenzaldehydes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a common method for the introduction of a nitro group onto a benzene (B151609) ring. When the aromatic ring already contains an aldehyde group, this group acts as a deactivating and meta-directing substituent. youtube.combartleby.com

The nitration of benzaldehyde is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comlumenlearning.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. libretexts.orgmasterorganicchemistry.com The aldehyde group deactivates the aromatic ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself. makingmolecules.com Due to the directing effect of the aldehyde group, the nitro group is predominantly introduced at the meta-position, leading to the formation of 3-nitrobenzaldehyde (B41214). youtube.combartleby.com

The general reaction is as follows: C₆H₅CHO + HNO₃/H₂SO₄ → C₆H₄(NO₂)CHO + H₂O

Kinetic studies have suggested that the formation of ortho-nitrobenzaldehyde may occur through the rearrangement of a complex between benzaldehyde and the nitronium ion, while the meta-isomer is formed through both direct nitration and the nitration of this complex. researchgate.net

| Substrate | Reagents | Product | Key Features |

|---|---|---|---|

| Benzaldehyde | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitrobenzaldehyde | Aldehyde group is meta-directing and deactivating. youtube.combartleby.com |

| Substituted Benzaldehydes | Conc. HNO₃, Conc. H₂SO₄ | Meta-nitro substituted benzaldehydes | The position of nitration is primarily governed by the directing effect of the aldehyde group. |

Functional Group Interconversions for Aldehyde Introduction (e.g., via Halogenation and Carbonylation)

An alternative to direct nitration of benzaldehyde is the introduction of the aldehyde group onto a pre-functionalized aromatic ring. This can be achieved through various functional group interconversions.

One common approach involves the halogenation of an aromatic compound, followed by a carbonylation reaction. nih.gov For instance, an aryl halide can be converted to an aromatic aldehyde. The Gatterman-Koch reaction is a classic example of direct carbonylation, although it is typically applicable to simple aromatic hydrocarbons. google.com More modern approaches often utilize palladium-catalyzed carbonylation reactions. nih.gov

Another powerful method is the oxidation of a methyl group on the aromatic ring. Toluene and its derivatives can be oxidized to the corresponding benzaldehydes. To prevent over-oxidation to the carboxylic acid, specific reagents are employed. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), is a well-known method for this transformation. byjus.com The reaction proceeds through a chromium complex which is then hydrolyzed to yield the aldehyde. byjus.com Alternatively, oxidation with chromic oxide (CrO₃) in acetic anhydride can be used. byjus.com

| Starting Material | Reagents/Reaction Type | Intermediate/Product | Description |

|---|---|---|---|

| Aryl Halide | CO, H₂, Catalyst (e.g., Pd) | Aromatic Aldehyde | Introduction of an aldehyde group via carbonylation. nih.govgoogle.com |

| Toluene derivative | 1. CrO₂Cl₂ (Etard Reaction) 2. H₂O | Benzaldehyde derivative | Selective oxidation of a methyl group to an aldehyde. byjus.com |

| Toluene derivative | CrO₃, Acetic Anhydride, then Hydrolysis | Benzaldehyde derivative | Forms a benzylidene diacetate intermediate which is hydrolyzed to the aldehyde. byjus.com |

Desaturative Approaches for Aromatic Aldehyde Synthesis

More recently, novel synthetic strategies have been developed to access aromatic aldehydes. One such method is a desaturative approach, which involves the synthesis of a saturated precursor followed by a dehydrogenation to form the aromatic system. nih.govmanchester.ac.uk This strategy can provide access to highly substituted aromatic aldehydes that may be difficult to prepare using traditional electrophilic aromatic substitution methods. nih.gov

This approach often utilizes a synergistic combination of catalytic systems. For example, a multi-substituted cyclohexenecarbaldehyde core, which can be constructed via a Diels-Alder reaction, can undergo desaturation through the interplay of enamine catalysis, photoredox catalysis, and cobalt catalysis. nih.govmanchester.ac.uk This mechanistically distinct pathway offers a complementary tool for the preparation of valuable aldehyde compounds. nih.gov

Construction of the Diaryloxide Linkage within Aromatic Systems

The formation of the diaryl ether bond is a critical step in the synthesis of 4-(4-methoxyphenoxy)-3-nitrobenzaldehyde. This can be achieved through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Reactions for Ether Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for the formation of diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org The presence of a nitro group, especially in the ortho or para position relative to a leaving group (such as a halide), strongly activates the ring towards nucleophilic attack. wikipedia.orglibretexts.org

In the context of synthesizing this compound, a common strategy would involve the reaction of a 4-halo-3-nitrobenzaldehyde with 4-methoxyphenol (B1676288) in the presence of a base. For instance, 4-fluoro-3-nitrobenzaldehyde is a suitable substrate, as fluoride is an excellent leaving group in SNAr reactions. scispace.com The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks the carbon bearing the halogen, displacing it through an addition-elimination mechanism. wikipedia.orgnih.gov This reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

| Aryl Halide | Nucleophile | Base | Product | Key Features |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzaldehyde | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃, or other bases | This compound | The nitro group activates the ring for SNAr. Fluoride is a good leaving group. scispace.com |

| 2,4-Dinitrochlorobenzene | Phenol | Base | 2,4-Dinitrophenyl phenyl ether | Classic example of SNAr with two activating nitro groups. wikipedia.org |

Transition Metal-Catalyzed Coupling Strategies (e.g., Ullmann-type Reactions for Diaryl Ethers)

Transition metal-catalyzed cross-coupling reactions provide a versatile alternative for the synthesis of diaryl ethers. The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern variations of the Ullmann-type reaction utilize soluble copper catalysts, often in the presence of ligands such as diamines or acetylacetonates, which allow for milder reaction conditions. wikipedia.org These reactions are typically carried out in polar, high-boiling solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene. wikipedia.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation to synthesize diaryl ethers. acs.org These methods often offer broader substrate scope and milder reaction conditions compared to traditional Ullmann couplings. The choice of ligand is crucial for the success of these palladium-catalyzed reactions.

| Aryl Halide | Phenol | Catalyst System | Reaction Type | Key Features |

|---|---|---|---|---|

| Aryl Iodide or Bromide | Substituted Phenol | CuI / Ligand (e.g., diamine) | Ullmann Condensation | Copper-catalyzed C-O bond formation. Milder conditions with appropriate ligands. wikipedia.org |

| 4-Chloronitrobenzene | Phenol | Copper catalyst, KOH | Traditional Ullmann Ether Synthesis | Illustrates the classic approach requiring a base and copper catalyst. wikipedia.org |

| Aromatic Ester | Phenol | Pd or Ni catalyst / Diphosphine ligand | Decarbonylative Etherification | A modern approach using aromatic esters as coupling partners. acs.org |

Green Chemistry Approaches in the Synthesis of Aryl Ether Aldehydes

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like aryl ether aldehydes. These approaches aim to minimize environmental impact by employing catalytic methods, avoiding harmful organic solvents, and improving atom economy. The following subsections detail specific green methodologies that have been successfully applied to the synthesis of these valuable compounds.

Chemo-Enzymatic One-Pot Cascade Methodologies

One such cascade involves a two-step process (Route A) beginning with the palladium-catalyzed isomerization of the allylic double bond of a phenylpropene. This is followed by enzymatic alkene cleavage using an aromatic dioxygenase (ADO) to yield the desired aldehyde. nih.gov Another, more elaborate four-step cascade (Route B) starts with a copper-free Wacker oxidation of the phenylpropene to a ketone. This is succeeded by a sequence of enzymatic transformations: a Baeyer-Villiger oxidation, an esterase-mediated hydrolysis, and finally, an alcohol dehydrogenase-catalyzed oxidation to the aldehyde. nih.gov These multi-step, one-pot syntheses have been shown to produce various fragrance and flavor aldehydes in yields up to 55% over four steps. nih.govresearchgate.net

A different chemoenzymatic platform leverages a styrene oxide isomerase (SOI) to convert aryl epoxides into α-aryl aldehydes via a Meinwald rearrangement. These aldehyde intermediates can then be utilized in subsequent C-C bond-forming reactions catalyzed by other enzymes. nih.gov

| Substrate | Cascade Route | Key Catalysts | Final Aldehyde Product | Overall Yield (%) |

| Eugenol | Route B (4 steps) | Wacker oxidation catalysts, Phenylacetone monooxygenase, Esterase, Alcohol dehydrogenase | Vanillin | ~55 |

| Estragole | Route B (4 steps) | Wacker oxidation catalysts, Phenylacetone monooxygenase, Esterase, Alcohol dehydrogenase | p-Anisaldehyde | Moderate |

| Anethole | Route B (4 steps) | Wacker oxidation catalysts, Phenylacetone monooxygenase, Esterase, Alcohol dehydrogenase | p-Anisaldehyde | Moderate |

| Chavicol | Route A (2 steps) | PdCl2, Aromatic Dioxygenase | 4-Hydroxybenzaldehyde | Low |

| Aryl Epoxides | 2-step cascade | Styrene oxide isomerase, ObiH (transaldolase) | α-Aryl Aldehydes (intercepted) | Not reported |

Solvent-Free and Microwave-Assisted Synthetic Protocols

The combination of solvent-free conditions and microwave irradiation has emerged as a powerful tool in green organic synthesis. This approach significantly reduces reaction times, often increases product yields, and eliminates the need for volatile and often toxic organic solvents. oatext.comcem.com

A prime example is the microwave-assisted Williamson ether synthesis, a cornerstone reaction for the formation of ethers, including the diaryl ether linkage present in this compound. The reaction of phenols with alkyl or aryl halides can be efficiently carried out under solvent-free conditions using a solid base like potassium carbonate, with microwave irradiation providing rapid and uniform heating. orgchemres.org This method has been successfully applied to synthesize a variety of alkyl aryl ethers, including those containing nitro and aldehyde functionalities, with excellent yields. orgchemres.org For instance, the synthesis of nonsymmetrical diaryl ethers has been achieved in 8-11 minutes with yields up to 92% by reacting nitroarenes with phenols in the presence of potassium carbonate and DMSO under microwave irradiation. organic-chemistry.orgresearchgate.net

Furthermore, the aldehyde group in these molecules can undergo various transformations under similar green conditions. The Knoevenagel condensation of aromatic aldehydes, including nitro-substituted benzaldehydes, with active methylene (B1212753) compounds is a key C-C bond-forming reaction. Under solvent-free, microwave-assisted conditions, these reactions proceed rapidly, often within seconds to minutes, to afford α,β-unsaturated products in high yields. mdpi.comhstu.ac.bdresearchgate.net For example, the reaction of 4-nitrobenzaldehyde with malononitrile (B47326) using a hydroxyapatite catalyst under microwave irradiation gives the product in 96% yield in just two minutes. mdpi.com

| Reaction Type | Reactants | Catalyst/Base | Conditions | Time | Yield (%) |

| Williamson Ether Synthesis | 2-Nitrophenol, 1,2-Dibromoethane | K2CO3 | Microwave, Solvent-free | 5 min | 95 |

| Williamson Ether Synthesis | Phenol, 1-Bromobutane | K2CO3 | Microwave, Solvent-free | 3 min | 98 |

| Williamson Ether Synthesis | 4-Nitrophenol, Benzyl (B1604629) Chloride | K2CO3 | Microwave, Solvent-free | 4 min | 96 |

| Knoevenagel Condensation | 4-Nitrobenzaldehyde, Ethyl Cyanoacetate | Hydroxyapatite | Microwave, Solvent-free, 76°C | 2 min | 96 |

| Knoevenagel Condensation | 3-Nitrobenzaldehyde, Ethyl Cyanoacetate | Ammonium (B1175870) Acetate | Microwave, Solvent-free | 45 sec | 92 |

| Knoevenagel Condensation | Benzaldehyde, Malononitrile | N,N-Dimethylformamide | Microwave (300W), Solvent-free | 20 sec | High |

Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenoxy 3 Nitrobenzaldehyde Functional Groups

Reactivity Profile of the Aldehyde Moiety

The aldehyde functional group (-CHO) is a cornerstone of the molecule's reactivity, participating in a wide range of reactions that are fundamental to organic synthesis.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation)

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orglibretexts.org The electron-withdrawing nitro group in 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde increases the partial positive charge on the carbonyl carbon, making it highly reactive towards nucleophiles. vaia.comaskfilo.com In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. libretexts.org

While specific studies on the cyanohydrin formation of this compound are not extensively detailed in the reviewed literature, the general mechanism is well-established for aromatic aldehydes. The cyanide ion (from a source like HCN or NaCN) acts as the nucleophile, attacking the carbonyl carbon to form a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group.

Condensation Reactions and Imine/Enamine Chemistry (e.g., Schiff Base Formation, Hydrazone Derivatives)

The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. researchgate.netnih.govijmcmed.org These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijmcmed.org The formation of the C=N double bond is a hallmark of this reaction class. For instance, the reaction of a substituted benzaldehyde (B42025) with an aniline (B41778) derivative proceeds via the formation of an unstable carbinolamine intermediate which then dehydrates. ijmcmed.org

Similarly, hydrazone derivatives are synthesized through the condensation of aldehydes with hydrazines or hydrazides. nih.govdergipark.org.tr These reactions are often catalyzed by a few drops of acid and can be carried out in various solvents like ethanol (B145695). ijmcmed.orgnih.gov Hydrazones are a significant class of compounds with diverse applications and can serve as intermediates for the synthesis of other heterocyclic compounds. nih.govdiscoveryjournals.org Research has demonstrated the synthesis of various hydrazone derivatives from substituted nitrobenzaldehydes, highlighting the utility of this reaction. vjs.ac.vnnih.gov

Table 1: Examples of Condensation Reactions with Substituted Aldehydes

| Reactant 1 (Aldehyde) | Reactant 2 (Amine/Hydrazide) | Product Type | Key Features |

|---|---|---|---|

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Schiff Base (Imine) | Condensation forms a C=N bond, yielding 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol derivatives. researchgate.netjocpr.com |

| 4-Nitrobenzaldehyde | 5-chloro-2-aminobenzoic acid | Schiff Base (Imine) | Reaction in ethanol with a glacial acetic acid catalyst yields 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid. ijmcmed.org |

| Aromatic Aldehydes | Substituted Hydrazides | Hydrazone | Generally synthesized by heating reactants in a suitable solvent; products possess the -NHN=CH- azometine group. nih.gov |

| 4-hydroxy-3-nitrobenzaldehyde derivatives | Hydrazides | Hydrazone | Condensation facilitated by microwave irradiation can lead to high yields in short reaction times. vjs.ac.vn |

Reduction Reactions (e.g., to Benzyl (B1604629) Alcohol Derivatives)

The aldehyde group can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. For substrates like 3-nitrobenzaldehyde (B41214), sodium borohydride is an effective reagent for converting the aldehyde to a benzyl alcohol without affecting the nitro group. oxinst.com This selective reduction is a valuable synthetic tool. Studies on similar nitro-substituted benzaldehydes show that the reduction can be monitored by observing the disappearance of the aldehyde proton signal and the appearance of new signals for the CH₂ and OH protons in NMR spectroscopy. oxinst.com For example, the reduction of p-nitrobenzaldehyde with NaBH₄ results in the formation of p-nitrobenzyl alcohol. researchgate.net

Oxidation Reactions (e.g., to Carboxylic Acid Derivatives)

Oxidation of the aldehyde group in this compound would yield the corresponding 4-(4-Methoxyphenoxy)-3-nitrobenzoic acid. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The choice of oxidant is crucial to avoid unwanted side reactions, especially given the presence of other functional groups. While specific examples for this exact molecule are not prevalent in the immediate search results, the oxidation of substituted benzaldehydes is a standard organic transformation. For instance, in a related reaction, the Cannizzaro reaction, which involves aldehydes without α-hydrogens, one molecule of the aldehyde is oxidized to a carboxylic acid while another is reduced to an alcohol in the presence of a strong base. stackexchange.com

Carbon-Carbon Bond Forming Reactions (e.g., Henry (Nitroaldol) Reaction, Aldol (B89426) Condensation, Knoevenagel Reaction, Benzoin Condensation)

The aldehyde functionality is a key participant in several crucial carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reaction : This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The product is a β-nitro alcohol. wikipedia.org The reaction is significant as the resulting products can be readily converted into other useful compounds like nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org The reaction begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org Various catalysts, including chiral metal complexes, have been developed to control the stereoselectivity of the Henry reaction. organic-chemistry.orgniscpr.res.intaylorandfrancis.com

Knoevenagel Condensation : This is a nucleophilic addition of an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org Studies on nitrobenzaldehydes reacting with compounds like malononitrile (B47326) have shown that these condensations can be facilitated by various catalysts, including basic catalysts like piperidine, and can sometimes be performed under solvent-free conditions. beilstein-journals.orgresearchgate.netnih.gov

Aldol Condensation : While the target molecule lacks α-hydrogens and cannot self-condense via an aldol reaction, it can act as the electrophilic partner in a crossed aldol condensation with another enolizable carbonyl compound.

Benzoin Condensation : This reaction involves the coupling of two aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin. The reaction is traditionally catalyzed by cyanide ions or, more recently, by N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.gov The catalyst facilitates the "umpolung" (polarity reversal) of one aldehyde molecule, turning it into a nucleophile that attacks a second aldehyde molecule. beilstein-journals.org

Table 2: Key Carbon-Carbon Bond Forming Reactions

| Reaction Name | Key Reactants | Catalyst Type | Typical Product |

|---|---|---|---|

| Henry (Nitroaldol) Reaction | Aldehyde + Nitroalkane | Base (e.g., amine) or Metal Complex | β-Nitro alcohol wikipedia.orgorganic-chemistry.org |

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | Weak Base (e.g., piperidine) | α,β-Unsaturated Compound wikipedia.org |

| Benzoin Condensation | Two Aromatic Aldehydes | Cyanide or N-Heterocyclic Carbene (NHC) | α-Hydroxy ketone (Benzoin) beilstein-journals.org |

Asymmetric Cycloaddition Reactions (e.g., NHC-Promoted Beta-Lactone Formation)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts that can mediate a variety of transformations, including asymmetric cycloadditions. nih.govresearchgate.net NHCs can react with aldehydes to form a Breslow intermediate, which is a key nucleophilic species. nih.gov In some NHC-catalyzed reactions, electron-deficient nitroarenes can act as oxidants in novel pathways that may involve single-electron transfer (SET) mechanisms. nih.gov These advanced catalytic cycles open up possibilities for forming complex structures, such as β-lactones, from simple aldehyde precursors. The reaction of α,β-unsaturated aldehydes with certain electrophiles, catalyzed by chiral NHCs, can lead to the formation of cyclic products with high enantioselectivity. researchgate.net

Reactivity of the Nitro Group and its Electronic Influence

The nitro group (-NO₂) is a powerful modulator of chemical reactivity in this compound. Its strong electron-withdrawing nature significantly influences the electron density distribution across the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack, and provides a versatile functional handle for synthetic transformations.

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The nitro group in this compound exerts a potent electron-withdrawing effect on the benzaldehyde ring through both inductive and resonance mechanisms. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions. The electron density is significantly reduced at the ortho and para positions relative to the nitro group, which consequently directs incoming electrophiles to the meta positions.

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This is a key principle in the synthesis of such diaryl ethers, where a halogen at position 4 is displaced by a nucleophile like 4-methoxyphenol (B1676288), facilitated by the activating effect of the adjacent nitro group.

The electron-withdrawing character of the nitro group also impacts the reactivity of the aldehyde functional group. By withdrawing electron density from the carbonyl carbon, the nitro group increases its electrophilicity, making it more reactive towards nucleophiles. This effect is more pronounced when the nitro group is in the para position compared to the meta position due to the involvement of the mesomeric effect.

Table 1: Influence of Nitro Group Position on Benzaldehyde Reactivity

| Position of -NO₂ | Influence on Carbonyl Carbon | Expected Reactivity towards Nucleophiles |

| ortho | Strong inductive and resonance effect | Increased |

| meta | Primarily inductive effect | Moderately increased |

| para | Strong inductive and resonance effect | Significantly increased |

Reductive Transformations of the Nitro Group (e.g., to Amino Derivatives)

The reduction of the nitro group to an amino group (-NH₂) is a fundamental and highly useful transformation in organic synthesis, as it converts a strongly deactivating group into a strongly activating, ortho-, para-directing amino group. This opens up a wide range of possibilities for further functionalization of the aromatic ring.

A variety of reagents and conditions can be employed for the reduction of aromatic nitro compounds. The choice of reductant is crucial to ensure chemoselectivity, particularly in a molecule like this compound which also contains a reducible aldehyde group.

Commonly Used Reducing Agents:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. commonorganicchemistry.com These conditions are generally effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, catalytic hydrogenation can also reduce the aldehyde group to an alcohol, so careful control of reaction conditions or protection of the aldehyde may be necessary.

Metal/Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for nitro group reduction. scispace.com These conditions are often chemoselective for the nitro group in the presence of other reducible functionalities.

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups and often shows good selectivity in the presence of other reducible groups. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This is another mild reducing agent that can be used for the chemoselective reduction of nitroarenes.

The transformation of the nitro group to an amine in this compound would yield 3-amino-4-(4-methoxyphenoxy)benzaldehyde, a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

Table 2: Comparison of Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Potential Disadvantages |

| H₂/Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction | May also reduce other functional groups (e.g., aldehydes, alkenes) |

| Fe/HCl or Fe/AcOH | Refluxing acid | Cost-effective, good for large scale | Requires acidic conditions, workup can be tedious |

| SnCl₂/HCl | EtOH, reflux | Mild, good chemoselectivity | Stoichiometric amounts of tin salts produced |

| Zn/NH₄Cl | Aqueous solution | Mild, neutral conditions | Can sometimes lead to hydroxylamine (B1172632) intermediates |

Role in Azomethine Ylide Generation and Retro-1,3-Dipolar Cycloadditions

Nitro-substituted benzaldehydes, including structures analogous to this compound, can participate in the generation of azomethine ylides. These ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings, such as pyrrolidines.

The generation of an azomethine ylide typically involves the condensation of an α-amino acid (like sarcosine) with an aldehyde. The electron-withdrawing nitro group on the benzaldehyde ring can influence the rate and efficiency of ylide formation. Subsequently, the azomethine ylide can react with an alkene or alkyne in a 1,3-dipolar cycloaddition.

Furthermore, the cycloadducts formed can sometimes undergo a retro-1,3-dipolar cycloaddition under thermal or photochemical conditions. This process involves the cleavage of the heterocyclic ring to regenerate the azomethine ylide and the dipolarophile. The stability of the cycloadduct and the propensity for the retro reaction can be influenced by the electronic nature of the substituents on the aromatic ring of the original aldehyde. The presence of the nitro group can play a role in the thermodynamics and kinetics of both the forward cycloaddition and the reverse retro-cycloaddition processes.

Stability and Transformation of the Aryl Ether Linkage

The diaryl ether linkage in this compound is generally a stable chemical bond. However, under specific and often harsh reaction conditions, it can be cleaved. Its resilience to common oxidative and reductive conditions is a key feature of its chemical behavior.

Mechanisms of Ether Cleavage

The cleavage of aryl ethers typically requires strong reagents and forcing conditions. The two main pathways for ether cleavage are acid-catalyzed and base-mediated.

Acidic Cleavage: This is the most common method for cleaving ethers. It involves the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). libretexts.org A nucleophile (I⁻ or Br⁻) then attacks one of the adjacent carbon atoms. In the case of diaryl ethers like this compound, cleavage via an Sₙ2 or Sₙ1 mechanism at the sp²-hybridized aromatic carbon is highly disfavored. libretexts.org Consequently, diaryl ethers are generally very resistant to cleavage by acids. libretexts.org

Basic Cleavage: Cleavage of unactivated aryl ethers by bases is generally not feasible. However, if the aromatic ring is sufficiently activated by electron-withdrawing groups, nucleophilic aromatic substitution can occur, leading to ether cleavage. In the case of the target molecule, the nitro group enhances the electrophilicity of the benzaldehyde ring, but cleavage of the C-O bond would still require a potent nucleophile and harsh conditions.

Resilience to Oxidative and Reductive Conditions

A significant characteristic of the aryl ether linkage is its stability under a wide range of oxidative and reductive conditions. This resilience allows for selective transformations of other functional groups within the molecule without affecting the ether bond.

Reductive Conditions: The diaryl ether linkage is stable to most reducing agents used to transform the nitro group. Reagents such as catalytic hydrogenation (H₂/Pd/C), metal/acid systems (Fe/HCl), and metal salts (SnCl₂) will selectively reduce the nitro group to an amine while leaving the ether bond intact. scispace.com This chemoselectivity is crucial for the synthetic utility of molecules like this compound. Similarly, conditions used to reduce the aldehyde to an alcohol (e.g., NaBH₄) would not affect the ether linkage.

Oxidative Conditions: The aryl ether linkage is also robust towards many oxidizing agents. For instance, the aldehyde group could be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under conditions that would likely not cleave the ether bond. However, very strong oxidizing conditions could potentially lead to degradation of the electron-rich methoxy-substituted aromatic ring.

The synthesis of the related compound, 4-(4-methoxyphenoxy)benzaldehyde (B1588542), involves a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol in the presence of potassium carbonate in dimethyl sulfoxide (B87167) at elevated temperatures (140°C). nih.gov The stability of the product under these basic and high-temperature conditions underscores the general robustness of the aryl ether linkage.

Advanced Spectroscopic and Structural Characterization of 4 4 Methoxyphenoxy 3 Nitrobenzaldehyde

X-ray Crystallography for Molecular Structure and Conformation

Single-Crystal X-ray Diffraction Analysis

As of this writing, a complete single-crystal X-ray diffraction study for 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde is not available in published crystallographic databases. However, the crystal structure of the closely related analog, 4-(4-methoxyphenoxy)benzaldehyde (B1588542), which lacks the nitro group, has been determined and provides insight into the likely conformation of the diphenyl ether backbone. nih.govresearchgate.net

The study of 4-(4-methoxyphenoxy)benzaldehyde revealed that it crystallizes in the monoclinic system. nih.govresearchgate.net The key crystallographic parameters for this analog are summarized in the table below. The presence of a nitro group at the 3-position in the title compound would be expected to influence these parameters due to its steric bulk and electronic effects, potentially leading to a different crystal packing arrangement.

| Parameter | Value for 4-(4-methoxyphenoxy)benzaldehyde |

|---|---|

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

Polymorphic Forms and their Structural Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties.

There are no reported polymorphic forms for this compound in the reviewed literature. However, studies on the related compound, 4-methoxy-3-nitrobenzaldehyde, have identified and characterized at least two polymorphic forms. researchgate.net These forms were investigated using methods such as variable temperature powder X-ray diffraction and differential scanning calorimetry, revealing a thermodynamic and kinetic competition during crystallization. researchgate.net This suggests that this compound might also exhibit polymorphism under different crystallization conditions, a possibility that warrants further experimental investigation.

Analysis of Intramolecular Torsion Angles and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The conformation of the this compound molecule is largely defined by the torsion angles around the ether linkage. In the structural analog 4-(4-methoxyphenoxy)benzaldehyde, the dihedral angle between the two benzene (B151609) rings is a significant 71.52 (3)°, indicating a highly twisted conformation. nih.govresearchgate.net The C-O-C angle at the ether oxygen is 118.82 (8)°. nih.govresearchgate.net It is probable that the title compound adopts a similarly twisted conformation to minimize steric hindrance.

Intermolecular interactions are critical in dictating the crystal packing. In the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, the molecules are linked by weak C-H⋯O hydrogen bonds, forming supramolecular layers. nih.govresearchgate.net These layers are further connected by weak C-H⋯π interactions. nih.govresearchgate.net

For this compound, the presence of the electron-withdrawing nitro group would introduce possibilities for additional and stronger intermolecular interactions. These could include:

Hydrogen Bonding: The oxygen atoms of the nitro group could act as hydrogen bond acceptors, participating in C-H⋯O interactions.

π-π Stacking: Aromatic rings in adjacent molecules may engage in π-π stacking, where the electron-rich π system of one ring interacts with the electron-poor π system of another. nih.gov The nitro group would make the adjacent ring electron-deficient, potentially favoring interactions with the electron-rich methoxy-substituted ring of a neighboring molecule. researchgate.net

Nitro-π Interactions: The electrophilic nitro group can interact favorably with the π-electron cloud of an adjacent benzene ring. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It allows for the determination of a molecule's exact molecular weight and provides structural information through the analysis of its fragmentation patterns.

Upon electron ionization, the molecule would form a molecular ion [M]⁺• at m/z 273. Key fragmentation pathways would likely involve:

Loss of a hydrogen radical (-H•) to form the stable [M-1]⁺ ion (m/z 272).

Loss of the aldehyde group (-CHO) to yield an ion at m/z 244.

Loss of the nitro group (-NO₂) to give a fragment at m/z 227.

Cleavage of the ether bond, which could lead to several fragments, including ions corresponding to the nitrophenoxy radical (m/z 153) or the methoxyphenyl cation (m/z 107).

| m/z | Proposed Fragment Identity | Associated Neutral Loss |

|---|---|---|

| 273 | [C₁₄H₁₁NO₅]⁺• (Molecular Ion) | - |

| 272 | [C₁₄H₁₀NO₅]⁺ | H• |

| 244 | [C₁₃H₁₀NO₄]⁺ | CHO• |

| 227 | [C₁₄H₁₁O₃]⁺ | NO₂• |

| 153 | [C₇H₆NO₃]⁺ | C₇H₅O₂• |

| 107 | [C₇H₇O]⁺ | C₇H₄NO₄• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.org The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with its chromophores: the nitro group, the aldehyde group, and the aromatic rings.

Studies on various nitrobenzaldehyde isomers provide a solid foundation for assigning the expected absorption bands. uni-muenchen.deresearchgate.net

n→π Transitions:* These are typically weak transitions (low molar absorptivity, ε) occurring at longer wavelengths. They involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and aldehyde groups, to an anti-bonding π* orbital. For nitrobenzaldehydes, these transitions are observed around 350 nm. uni-muenchen.deresearchgate.net

π→π Transitions:* These are generally strong absorptions (high ε) at shorter wavelengths. They involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The spectrum is expected to show at least two π→π* bands. One of intermediate intensity, peaking around 300 nm, is associated with excitations within the benzene rings. A much stronger absorption is expected around 250 nm, corresponding to π→π* excitations involving the nitro-substituted aromatic system. uni-muenchen.deresearchgate.net

| Approximate λₘₐₓ (nm) | Transition Type | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| ~350 nm | n→π | -NO₂, -CHO | Weak (ε ≈ 100 M⁻¹cm⁻¹) |

| ~300 nm | π→π | Arene Ring | Intermediate (ε ≈ 1000 M⁻¹cm⁻¹) |

| ~250 nm | π→π* | Nitro-Arene System | Strong (ε ≈ 10,000 M⁻¹cm⁻¹) |

Computational and Theoretical Investigations of 4 4 Methoxyphenoxy 3 Nitrobenzaldehyde

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide insights into molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to predict its geometry and reactivity. A typical DFT study of 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated.

Key Predicted Parameters from a DFT Study:

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is a key indicator of molecular reactivity and stability. |

| Electron Density | Distribution of electrons around the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, which predicts sites for intermolecular interactions. |

However, no specific studies containing these DFT-calculated values for this compound are currently available in the scientific literature.

Ab Initio Methods for Energetic and Spectroscopic Parameters

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants without the use of empirical data. These methods are often more computationally intensive than DFT but can provide highly accurate results for energetic and spectroscopic properties. For this compound, ab initio calculations could be used to predict:

Total Energy: The absolute energy of the molecule in its ground state.

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which can be used to identify the compound and understand its bonding.

Electronic Transition Energies: Which relate to the molecule's UV-Visible absorption spectrum.

A search of the literature did not yield any studies that have performed ab initio calculations to determine these specific parameters for the title compound.

Long-Range Corrected DFT (LC-DFT) for Enhanced Electronic Structure Theory

Standard DFT functionals can sometimes inaccurately describe long-range electron-electron interactions. Long-range corrected DFT (LC-DFT) methods have been developed to address this limitation, providing more accurate predictions for systems with significant non-covalent interactions or charge-transfer excitations. An LC-DFT study of this compound would offer a more refined understanding of its electronic structure, particularly in relation to potential intermolecular interactions. At present, no LC-DFT studies specific to this molecule have been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for:

Conformational Analysis: Identifying the most stable conformations (spatial arrangements) of the molecule and the energy barriers between them.

Intermolecular Behavior: Simulating how multiple molecules of the compound interact with each other in a condensed phase (liquid or solid), providing insights into properties like solvation and crystal packing.

Despite the utility of this method, there are no published MD simulation studies focused on this compound.

Theoretical Thermochemistry and Energetics

Theoretical thermochemistry involves the calculation of thermodynamic properties of molecules using computational methods.

Calculation of Enthalpies of Formation and Phase Transitions

Computational methods can be employed to predict key thermochemical data, such as the enthalpy of formation, which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. Furthermore, theoretical calculations can estimate the energy changes associated with phase transitions (e.g., solid to liquid). Such data is crucial for understanding the stability and energy content of a compound. However, there are no reported theoretical calculations for the enthalpy of formation or phase transitions of this compound.

Activation Energies and Reaction Pathways for Decomposition Reactions

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the activation energies and reaction pathways for the decomposition of this compound. While thermal decomposition is a general process for nitroaromatic compounds, specific experimental or theoretical data for this particular molecule, outlining the energetic barriers (activation energies) for decomposition and the sequence of chemical steps involved (reaction pathways), are not publicly available at this time. Such studies would typically involve techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA) coupled with mass spectrometry (MS), or computational chemistry methods like Density Functional Theory (DFT) to model the bond-breaking and formation processes. Without dedicated research on this compound, any discussion of its decomposition profile would be speculative and fall outside the scope of this focused review.

Structure-Activity Relationship (SAR) Studies through Computational Modeling (e.g., Molecular Docking)

There is currently a lack of publicly available research focused on the structure-activity relationship (SAR) of this compound investigated through computational modeling techniques such as molecular docking. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand might bind to a protein's active site.

For this compound, this would involve simulating its interaction with a specific biological target (e.g., an enzyme or receptor) to predict its binding affinity and mode. Such studies are crucial for elucidating its potential biological activity and guiding the design of new, more potent analogues. However, a thorough review of existing literature reveals no published molecular docking studies or broader computational SAR analyses for this specific compound. Therefore, no data on its binding energies, interaction profiles with biological targets, or the structural features governing its potential activities can be presented.

Derivatization Strategies and the Synthesis of Advanced Analogues of 4 4 Methoxyphenoxy 3 Nitrobenzaldehyde

Strategic Modifications of the Aldehyde Group for Diverse Chemical Scaffolds

The aldehyde group is a versatile functional handle for elaboration, primarily through condensation reactions with nucleophiles. These reactions are typically high-yielding and allow for the introduction of significant structural diversity.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles to form compounds featuring a carbon-nitrogen double bond (C=N).

Imines (Schiff Bases): The reaction of 4-(4-methoxyphenoxy)-3-nitrobenzaldehyde with primary amines yields imines. beilstein-journals.org These reactions are often carried out under solvent-free or catalyst-free conditions, or with a catalytic amount of acid, by mixing the aldehyde and amine. scirp.orgscirp.org The removal of water, the reaction byproduct, drives the equilibrium toward the imine product. scirp.org

Oximes: Condensation with hydroxylamine (B1172632) produces oximes. wikipedia.org This reaction is typically performed by treating the aldehyde with hydroxylamine hydrochloride, often in the presence of a base like pyridine or in a buffered solution to liberate the free hydroxylamine. nih.govijprajournal.com Green chemistry approaches have been developed using mineral water as a medium, which can facilitate the reaction at room temperature in a short time. ias.ac.in

Hydrazones: Reaction with hydrazines or hydrazides results in the formation of hydrazones. researchgate.net These syntheses are generally achieved by refluxing the aldehyde with the appropriate hydrazine or hydrazide derivative in a suitable solvent such as methanol or ethanol (B145695), sometimes with an acid catalyst like acetic acid. mdpi.comresearchgate.net

These derivatizations are significant as the resulting C=N bond introduces new electronic and steric features, and the added molecular fragment can be chosen to impart specific functionalities.

| Derivative Type | Nucleophilic Reactant | General Reaction Conditions | Resulting Functional Group |

| Imine | Primary Amine (R-NH₂) | Acid or base catalysis, often with water removal | C=N-R |

| Oxime | Hydroxylamine (NH₂OH) | Reaction with hydroxylamine hydrochloride and a base | C=N-OH |

| Hydrazone | Hydrazine (R-NH-NH₂) | Alcohol solvent (e.g., ethanol), often with acid catalysis | C=N-NH-R |

The formation of carbon-nitrogen double bonds in imines, oximes, and hydrazones introduces the possibility of geometric isomerism. The resulting isomers are designated as E/Z (or historically, syn/anti). wikipedia.org The specific stereoisomer formed can be influenced by reaction conditions and the steric and electronic nature of the substituents. For instance, studies on hydrazones derived from related aldehydes have shown that they can exist as a mixture of conformations or isomers in solution. vjs.ac.vn While the potential for controlling this stereoselectivity exists, for example through catalyst selection or chiral auxiliaries, specific literature on highly stereoselective derivatizations of the aldehyde group in this compound is not extensively detailed in current research.

Transformations Involving the Nitro Group for Targeted Functionalities

The aromatic nitro group is a powerful functional group that profoundly influences the molecule's electronic properties and serves as a precursor to other important functionalities, such as amines and diazonium salts.

The transformation of the nitro group into an amine is a critical step for further diversification.

Reduction to Amine: A key challenge is the chemoselective reduction of the nitro group without affecting the aldehyde functionality. Various methods are available to achieve this transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is a common method. scispace.com Another effective approach is the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl), which is known to selectively reduce nitro groups in the presence of carbonyls. scispace.com Other reagent systems include zinc powder with ammonium (B1175870) chloride. scispace.com The resulting product from this reaction is 3-amino-4-(4-methoxyphenoxy)benzaldehyde .

Formation of Diazonium Salts: The primary aromatic amine synthesized in the previous step can be converted into a highly versatile diazonium salt. This is achieved through diazotization, which involves treating the amine with a source of nitrous acid at low temperatures (0–5 °C). lkouniv.ac.in Typically, sodium nitrite (NaNO₂) is added to an acidic solution (e.g., HCl, H₂SO₄) of the amine. lkouniv.ac.innih.gov The resulting 4-formyl-2-(4-methoxyphenoxy)benzenediazonium salt is a valuable intermediate that can be used in a wide range of subsequent reactions, including Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions, to introduce a variety of substituents onto the aromatic ring. wikipedia.org

| Transformation | Starting Material | Reagents and Conditions | Product |

| Nitro Reduction | This compound | 1. Sn, HCl2. H₂, Pd/C | 3-Amino-4-(4-methoxyphenoxy)benzaldehyde |

| Diazotization | 3-Amino-4-(4-methoxyphenoxy)benzaldehyde | NaNO₂, HCl (aq.), 0-5 °C | 4-Formyl-2-(4-methoxyphenoxy)benzenediazonium salt |

The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the positions activated for nucleophilic attack are C2 and C4. Since C4 is already substituted by the aryl ether linkage, the C2 position becomes the primary target for regioselective substitution, provided a suitable leaving group is present at that position.

While the parent molecule lacks a leaving group at C2, this principle is crucial for the synthesis of analogues from precursors like 2-chloro-4-(4-methoxyphenoxy)-5-nitrobenzaldehyde. In such a system, a wide range of nucleophiles (e.g., alkoxides, thiolates, amines) could displace the chloride ion, with the reaction regioselectively directed by the activating effect of the nitro group.

Synthesis of Novel Aryl Ether Analogues

The synthesis of novel analogues by modifying the aryl ether portion of the molecule offers a direct route to fine-tuning the compound's steric and electronic properties. The most common and versatile method for constructing the diaryl ether linkage is through a nucleophilic aromatic substitution reaction.

This approach typically involves the reaction of a phenol (B47542) with an activated aryl halide. For the synthesis of this compound and its analogues, the common precursors would be 4-fluoro-3-nitrobenzaldehyde or 4-chloro-3-nitrobenzaldehyde (B100839). The halogen at the C4 position is activated towards displacement by the para aldehyde and meta nitro group.

By reacting this precursor with a diverse range of substituted phenols in the presence of a base (such as K₂CO₃ or NaH), a library of novel aryl ether analogues can be generated. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide. This strategy allows for the systematic introduction of different substituents on the peripheral phenyl ring, enabling structure-activity relationship (SAR) studies.

| Phenol Reactant | Base / Solvent | Resulting Analogue Structure |

| 4-Ethoxyphenol | K₂CO₃ / DMF | 4-(4-Ethoxyphenoxy)-3-nitrobenzaldehyde |

| 4-Chlorophenol | K₂CO₃ / DMF | 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde |

| Phenol | K₂CO₃ / DMF | 4-Phenoxy-3-nitrobenzaldehyde |

| 4-tert-Butylphenol | K₂CO₃ / DMF | 4-(4-tert-Butylphenoxy)-3-nitrobenzaldehyde |

Structural Variations on the Methoxyphenoxy Moiety

The methoxyphenoxy portion of this compound presents a key target for structural modification to modulate the electronic and steric properties of the entire molecule. A primary strategy involves the demethylation of the methoxy (B1213986) group to yield a hydroxyl functionality. This phenolic derivative can then serve as a versatile precursor for a range of new analogues through etherification or esterification reactions.

For instance, the hydroxyl group can be alkylated with various alkyl halides to introduce longer or more complex alkyl chains. This modification can influence the compound's lipophilicity and solubility. Furthermore, the synthesis of novel diaryl ethers can be achieved by reacting the phenolic derivative with different substituted aryl halides. These structural alterations on the methoxyphenoxy ring can significantly impact the molecule's biological activity and material properties.

Another approach to modifying the methoxyphenoxy moiety is through electrophilic aromatic substitution reactions. The electron-donating nature of the methoxy group directs incoming electrophiles to the ortho and para positions of the phenoxy ring. However, steric hindrance from the ether linkage may favor substitution at the position ortho to the methoxy group. Reactions such as nitration, halogenation, or acylation can introduce new functional groups, providing further handles for subsequent derivatization and the creation of a diverse library of analogues.

Modifications to the Benzyl (B1604629) Ether Linkage for Tuned Properties

Conversely, the synthesis of analogues with modified linkages offers another avenue for tuning molecular properties. For example, replacing the ether oxygen with a sulfur atom to create a thioether (sulfide) linkage would alter the bond angle and length, thereby influencing the three-dimensional shape of the molecule. Similarly, the introduction of a methylene (B1212753) bridge (CH2) in place of the ether oxygen would provide a more flexible linkage, potentially impacting the compound's interaction with biological targets or its assembly in materials.

Furthermore, the synthesis of analogues with different positional isomers of the phenoxy group on the nitrobenzaldehyde ring can lead to significant changes in the molecule's properties. While the parent compound features a 4-phenoxy substituent, the synthesis of 2- or 3-phenoxy analogues would result in distinct spatial arrangements of the aromatic rings, leading to different electronic and steric environments.

Derivatization for Enhanced Analytical Detectability in Complex Matrices

The accurate and sensitive detection of this compound in complex matrices, such as biological fluids or environmental samples, often necessitates derivatization to enhance its analytical signal. The aldehyde functionality is a prime target for such modifications, as it readily reacts with a variety of derivatizing agents to form products with improved chromatographic behavior and detectability.

A common strategy for enhancing detectability by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection is to introduce a chromophoric or fluorophoric tag. Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde to form a stable hydrazone derivative that exhibits strong UV absorbance, significantly lowering the limit of detection. Current time information in Los Angeles, CA, US.rsc.org Similarly, fluorescent derivatizing agents can be employed to impart fluorescence to the molecule, allowing for highly sensitive detection by fluorescence detectors.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. Silylation, a common derivatization technique, involves the reaction of the aldehyde with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of any potential tautomeric enol form with a trimethylsilyl (TMS) group. This process reduces the polarity of the molecule, leading to improved peak shape and sensitivity in GC analysis. nih.gov

Applications of 4 4 Methoxyphenoxy 3 Nitrobenzaldehyde As a Versatile Organic Building Block

Role in the Synthesis of Pharmaceutical Precursors and Biologically Active Molecules

The unique combination of functional groups in 4-(4-methoxyphenoxy)-3-nitrobenzaldehyde makes it an attractive starting material for the synthesis of molecules with potential therapeutic applications. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the nitro group can be readily reduced to an amine, opening pathways to a wide range of heterocyclic compounds.

Dihydropyridine (B1217469) derivatives are a major class of calcium channel blockers used in the treatment of hypertension and angina. The classical Hantzsch dihydropyridine synthesis is a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. While specific examples detailing the use of this compound in the synthesis of dihydropyridine calcium channel blockers are not extensively documented in publicly available literature, its structural features are analogous to other nitrobenzaldehydes that are commonly employed in these syntheses. For instance, 3-nitrobenzaldehyde (B41214) is a well-established precursor for drugs like nifedipine (B1678770) and nitrendipine.

The general synthetic route for dihydropyridines using an aldehyde is depicted below:

| Reactants | Reaction Type | Product | Potential Application |

| Aldehyde (e.g., this compound), β-ketoester, Ammonia | Hantzsch Dihydropyridine Synthesis | Substituted 1,4-dihydropyridine | Calcium Channel Blocker |

The presence of the 4-methoxyphenoxy substituent on the phenyl ring at the 4-position of the dihydropyridine core could modulate the pharmacological properties of the resulting molecule, potentially influencing its efficacy, selectivity, and metabolic stability.

The chemical scaffold of this compound is a valuable starting point for the synthesis of more complex, biologically active molecules. The diaryl ether moiety is a structural feature present in a number of natural products and synthetic compounds with diverse biological activities. The aldehyde and nitro groups provide reactive sites for elaboration into various heterocyclic systems, which are cornerstones of many pharmaceuticals.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for building molecular complexity in a single step, and aldehydes are key substrates in many MCRs. It is plausible that this compound could be utilized in MCRs to generate libraries of novel compounds for biological screening. For example, the Ugi and Passerini reactions, which involve aldehydes, can be used to create peptide-like structures and α-acyloxy carboxamides, respectively.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, and hydrazones, formed from the reaction of an aldehyde with a hydrazine, are two classes of compounds known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. nih.govresearchgate.netajol.infovjs.ac.vnnih.gov While direct studies on Schiff bases and hydrazones derived from this compound are limited, research on structurally similar nitrobenzaldehydes provides strong evidence for the potential of its derivatives in this area.

The general synthesis and potential activities of these derivatives are summarized in the table below:

| Derivative Type | General Synthesis | Potential Biological Activity |

| Schiff Base | This compound + Primary Amine | Antibacterial, Antifungal nih.govajol.info |

| Hydrazone | This compound + Hydrazine | Antibacterial, Antifungal researchgate.netvjs.ac.vnnih.gov |

The antimicrobial activity of these compounds is often attributed to the presence of the azomethine (-C=N-) linkage, which can be crucial for their biological mechanism of action. The substituents on both the aldehyde and the amine/hydrazine precursors can be varied to fine-tune the biological activity and spectrum of the resulting compounds. For example, studies on Schiff bases derived from other substituted benzaldehydes have shown that the nature and position of the substituents significantly influence their antimicrobial efficacy. nih.gov

Contributions to Materials Science and Fine Chemical Production

Beyond its pharmaceutical applications, the structural attributes of this compound suggest its potential utility in the field of materials science and as a precursor for fine chemicals.

The aldehyde functionality of this compound allows it to be used as a monomer or a building block in the synthesis of various polymers. For instance, it can undergo condensation polymerization with phenols, amines, or other suitable co-monomers to form novel polymeric structures. The presence of the diaryl ether and nitro groups would impart specific properties to the resulting polymers, such as thermal stability, optical properties, and chemical resistance. While the direct polymerization of this specific aldehyde is not widely reported, the use of benzaldehyde (B42025) derivatives in polymer synthesis is a well-established field.

Functional materials are designed to possess specific properties that allow them to perform a particular function. The structure of this compound makes it a candidate for incorporation into functional materials. For example, the nitro group is an electron-withdrawing group, which can influence the electronic properties of molecules and materials. This could be exploited in the design of nonlinear optical materials or in the synthesis of dyes and pigments.

Furthermore, the diaryl ether linkage is known to be a component of some high-performance polymers, contributing to their thermal and oxidative stability. This suggests that materials incorporating the this compound scaffold could exhibit enhanced performance characteristics.

Utilization in Combinatorial Chemistry Libraries for Drug Discovery

The strategic design of combinatorial chemistry libraries is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of a multitude of compounds to identify novel therapeutic agents. The efficiency of this process is heavily reliant on the selection of versatile organic building blocks that can be readily diversified to explore a wide chemical space. This compound emerges as a valuable scaffold in this context, owing to its distinct structural features and reactive functional groups that are amenable to a variety of chemical transformations suitable for parallel synthesis and library generation.

The core utility of this compound in combinatorial chemistry lies in the reactivity of its aldehyde group. This functional group serves as a crucial anchor point for the introduction of molecular diversity. It readily participates in a wide array of chemical reactions that are well-suited for the high-throughput synthesis formats employed in generating compound libraries. Multicomponent reactions (MCRs), in particular, are powerful tools in combinatorial chemistry as they allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgbeilstein-journals.org Substituted benzaldehydes are frequently employed as key components in various MCRs, such as the Ugi, Passerini, and Hantzsch reactions, to generate diverse scaffolds. beilstein-journals.orgnih.gov

The general workflow for utilizing a building block like this compound in a combinatorial library synthesis is depicted in the table below.

Table 1: General Workflow for Combinatorial Library Synthesis

| Step | Description | Key Considerations for this compound |

|---|---|---|

| 1. Scaffold Selection | Choosing a core molecule with appropriate functional groups for diversification. | The diaryl ether linkage provides a degree of conformational flexibility, while the aldehyde and nitro groups offer orthogonal reactivity. |